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Compound of Interest

Compound Name: Hydro-UCB35625

Cat. No.: B10796804 Get Quote

An In-depth Technical Guide to the Early Research of UCB35625, a Dual CCR1/CCR3

Chemokine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early research on UCB35625, a

potent small molecule antagonist of the chemokine receptors CCR1 and CCR3. The

information presented herein is compiled from foundational studies that elucidated its

mechanism of action, binding properties, and functional effects, making it a molecule of

significant interest for therapeutic development in inflammatory diseases and HIV-1 entry

inhibition.

Core Compound Profile
UCB35625 is a non-competitive antagonist of both CCR1 and CCR3.[1][2] Structurally, it is the

trans-isomer of J113863.[1][3] Its antagonistic properties are characterized by its ability to

inhibit receptor function with minimal displacement of the natural chemokine ligands,

suggesting an allosteric mechanism of action.[4]

Quantitative Biological Activity
The following tables summarize the key quantitative data from early in vitro studies of

UCB35625.

Table 1: Inhibition of Chemotaxis
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Target Receptor Cell Type Chemokine Ligand IC50 (nM)

CCR1 Transfected Cells MIP-1α (CCL3) 9.6[1]

CCR3 Transfected Cells Eotaxin (CCL11) 93.7[1]

Table 2: Inhibition of Receptor Internalization

Target Receptor Cell Type Inducing Ligand IC50 (nM)

CCR1 Purified PMNL MIP-1α (CCL3) 19.8[4]

CCR3 Purified PMNL Eotaxin (CCL11) 410[4]

Table 3: Inhibition of HIV-1 Entry

Target Receptor Virus Isolate Cell Line IC50 (nM)

CCR3 Primary Isolate 89.6 NP-2 (glial cell line) 57[1]

Experimental Protocols
Chemotaxis Assay
The inhibitory effect of UCB35625 on chemokine-induced cell migration was quantified using a

Boyden chamber assay.[4]

Cell Preparation: L1.2 cells were transiently transfected with cDNA encoding for either CCR1

or CCR3.

Assay Setup: A 48-well micro-chemotaxis chamber was used, with the lower wells containing

varying concentrations of the chemoattractant (MIP-1α for CCR1 or eotaxin for CCR3) in the

presence or absence of a fixed concentration of UCB35625.

Cell Migration: Transfected cells were placed in the upper wells, separated from the lower

wells by a polycarbonate membrane. The chamber was incubated to allow for cell migration

along the chemokine gradient.
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Quantification: Migrated cells on the lower side of the membrane were fixed, stained, and

counted under a microscope. The IC50 value was determined as the concentration of

UCB35625 that resulted in a 50% reduction in the number of migrated cells compared to the

control (chemokine alone).

Receptor Internalization Assay
The effect of UCB35625 on ligand-induced receptor internalization was assessed using flow

cytometry (FACS).[4]

Cell Treatment: Purified peripheral blood mononuclear leukocytes (PMNLs) were pre-treated

with varying concentrations of UCB35625.

Receptor Stimulation: The cells were then stimulated with either MIP-1α to induce CCR1

internalization or eotaxin to induce CCR3 internalization.

Staining: Following stimulation, cells were stained with fluorescently labeled antibodies

specific for CCR1 and CCR3, along with a VLA-4 specific antibody to identify eosinophils.

FACS Analysis: The mean fluorescence intensity of the cell surface receptors was quantified

by flow cytometry. A decrease in fluorescence intensity indicated receptor internalization. The

IC50 value was calculated as the concentration of UCB35625 that inhibited 50% of the

chemokine-induced receptor internalization.

Site-Directed Mutagenesis
To identify the binding site and mechanism of action of UCB35625, site-directed mutagenesis

of the CCR1 receptor was performed.[2]

Mutant Generation: Thirty-three point mutants of CCR1 were generated, with mutations

primarily targeting amino acid residues within the transmembrane (TM) helices.

Transient Expression: The mutant CCR1 constructs were transiently expressed in L1.2 cells.

Functional Assays: The transfected cells were then subjected to chemotaxis assays in the

presence and absence of UCB35625.
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Analysis: Mutants that remained responsive to the chemokine ligand but were resistant to

the antagonistic effects of UCB35625 were identified. This indicated that the mutated residue

was critical for the interaction with the compound. This approach identified Tyr-41 (TM1), Tyr-

113 (TM3), and Glu-287 (TM7) as key residues for UCB35625 activity.[2][5]
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Caption: Allosteric inhibition of CCR1/CCR3 signaling by UCB35625.
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Experimental Workflow: Site-Directed Mutagenesis
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Caption: Workflow for identifying UCB35625 interaction sites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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